PSI 7411 Ammonium Salt
Description
Contextual Significance of Nucleoside/Nucleotide Analogues in Research
Nucleoside and nucleotide analogues are synthetic compounds that mimic the natural building blocks of DNA and RNA. numberanalytics.com These molecules have become indispensable tools in biomedical research and clinical practice for several reasons. numberanalytics.comnih.govfrontiersin.org By structurally resembling endogenous nucleosides or nucleotides, they can interact with viral enzymes, such as polymerases, and disrupt the process of viral replication. nih.govfrontiersin.org This mechanism of action forms the basis for many successful antiviral and anticancer therapies. numberanalytics.comfrontiersin.org
The development of these analogues dates back to the 1950s and has since led to a wide array of drugs targeting viruses like HIV, herpes simplex virus (HSV), and hepatitis C virus (HCV). numberanalytics.comnih.gov In research, these compounds are vital for studying the intricacies of nucleic acid chemistry and function. numberanalytics.com They serve as probes to elucidate enzymatic mechanisms and to identify potential new targets for therapeutic intervention. numberanalytics.commdpi.com
Classification and Role within Nucleotide Analog Polymerase Inhibitor Research
PSI-7411 is classified as a nucleotide analogue, specifically a monophosphate form of a uridine (B1682114) analogue. nih.govnih.gov Its primary role in research is as an inhibitor of viral polymerases, the enzymes responsible for replicating the viral genome. In the context of Hepatitis C Virus (HCV) research, PSI-7411 is a crucial intermediate metabolite. nih.govnih.gov The active form that directly inhibits the HCV NS5B RNA-dependent RNA polymerase is the triphosphate metabolite, PSI-7409. nih.govnih.govnih.gov
However, the direct administration of the parent nucleoside analogue, PSI-6206, proved ineffective in inhibiting HCV replication in cell-based assays. nih.govresearchgate.net This was due to the inability of cellular kinases to efficiently phosphorylate PSI-6206 to its monophosphate form, PSI-7411. nih.govresearchgate.net This finding highlighted the critical role of the initial phosphorylation step and positioned PSI-7411 as a key molecular entity in the activation pathway. Biochemical studies confirmed that once formed, PSI-7411 is readily phosphorylated to its diphosphate (B83284) (PSI-7410) and subsequently to the active triphosphate (PSI-7409). nih.govnih.gov
Genesis and Derivation from Prodrug Research (e.g., PSI-7851 Analogues)
The challenge of inefficiently converting the parent nucleoside (PSI-6206) to its active form led to the development of prodrug strategies. A prodrug is an inactive compound that is converted into an active drug within the body. In this case, the phosphoramidate (B1195095) prodrug PSI-7851 (Sofosbuvir) was designed to bypass the problematic initial phosphorylation step. nih.govresearchgate.net
PSI-7851 is a mixture of two diastereoisomers, PSI-7976 and PSI-7977. nih.govnih.gov Upon administration, PSI-7851 undergoes a series of metabolic transformations. The first step involves the hydrolysis of a carboxyl ester by cellular enzymes like human cathepsin A (CatA) and/or carboxylesterase 1 (CES1). nih.govnih.gov This is followed by the elimination of phenol (B47542), producing an alaninyl phosphate (B84403) metabolite, PSI-352707. nih.govnih.gov
The crucial step leading to the formation of PSI-7411 is the removal of the amino acid moiety from PSI-352707, a reaction catalyzed by the histidine triad (B1167595) nucleotide-binding protein 1 (Hint1). nih.govnih.gov This metabolic conversion of the prodrug PSI-7851 directly yields PSI-7411, the essential monophosphate intermediate. nih.govnih.gov From there, cellular kinases can efficiently complete the phosphorylation cascade to generate the active antiviral agent, PSI-7409. nih.govnih.gov Therefore, the genesis of PSI-7411 in a therapeutic context is intrinsically linked to the innovative "ProTide" prodrug technology, which enables the effective delivery of nucleotide analogues to their target cells. acs.org
Propriétés
Formule moléculaire |
C₁₀H₁₄FN₂O₈P xNH ₃ |
|---|---|
Poids moléculaire |
340.2 |
Synonymes |
(2’R)-2’-Deoxy-2’-fluoro-2’-methyl-5’-uridylic Acid Ammonium Salt |
Origine du produit |
United States |
Advanced Synthetic Methodologies and Chemical Modifications
Strategies for Asymmetric Synthesis of PSI-7411 Precursors
The central precursor for the synthesis of PSI-7411 is the nucleoside (2’R)-2’-deoxy-2’-fluoro-2’-C-methyluridine. The asymmetric synthesis of this precursor is critical as the stereochemistry at the 2'-position of the ribose sugar moiety is crucial for its biological activity. Several strategies have been developed to control the stereochemistry during the synthesis.
One common approach involves the use of chiral auxiliaries or catalysts to direct the formation of the desired stereoisomer. For instance, the synthesis can start from a protected ribose derivative where the stereocenters are already established. A key step is the introduction of the fluorine and methyl groups at the 2'-position with the correct stereochemical orientation. This is often achieved through a multi-step sequence involving the formation of an epoxide or a related reactive intermediate, followed by a stereoselective ring-opening reaction with a fluoride (B91410) source and a methylating agent.
A reported synthesis method for (2'R)-2'-deoxy-2'-fluoro-2'-C-methyluridine involves the reaction of (R)-3-F-3-methyl furan (B31954) with a 2,4-(di-hydroxyl protection) pyrimidine (B1678525) in the presence of an organic solvent and a Lewis acid at elevated temperatures. google.com Following the reaction, the product is processed to yield an intermediate which then undergoes dehydroxylation protection to afford the final uridine (B1682114) precursor. google.com The choice of Lewis acid, such as SnCl₄ or TMSOTf, can influence the stereoselectivity and yield of the glycosylation reaction. google.com
The table below summarizes key reagents that can be employed in the asymmetric synthesis of the (2'R)-2'-deoxy-2'-fluoro-2'-C-methyluridine precursor.
| Reagent/Catalyst | Role in Synthesis | Reference |
| Tin(IV) chloride (SnCl₄) | Lewis acid for glycosylation | google.com |
| Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) | Lewis acid for glycosylation | google.com |
| Diethylaminosulfur trifluoride (DAST) | Fluorinating agent | nih.gov |
| 2,4-Bis(trimethylsilyloxy)pyrimidine | Silylated pyrimidine base for glycosylation | google.com |
Synthetic Routes for PSI-7411 Ammonium (B1175870) Salt and Related Chemical Entities
Once the precursor, (2’R)-2’-deoxy-2’-fluoro-2’-C-methyluridine, is synthesized, the next stage involves its conversion into the phosphoramidate (B1195095) prodrug, which is then isolated as an ammonium salt. This prodrug strategy is designed to enhance the intracellular delivery of the active nucleoside monophosphate.
The synthesis of the phosphoramidate moiety is a critical step. Typically, the 5'-hydroxyl group of the nucleoside precursor is reacted with a phosphorylating agent, such as phosphorus oxychloride (POCl₃), to form a phosphorodichloridate intermediate. This intermediate is then sequentially reacted with an amino acid ester (e.g., L-alanine isopropyl ester) and a phenol (B47542) or a substituted phenol. The order of addition and the reaction conditions are carefully controlled to achieve the desired phosphoramidate structure.
The resulting phosphoramidate is often a diastereomeric mixture at the phosphorus center. These diastereomers can be separated using chiral chromatography. The desired diastereomer is then typically converted to the ammonium salt by treatment with ammonia (B1221849) in an appropriate solvent. This facilitates isolation and improves the handling and stability of the final compound.
A general synthetic scheme for a related phosphoramidate prodrug, PSI-7977 (Sofosbuvir), which shares the same core nucleoside, involves the conversion of the protected uridine to the desired phosphoramidate, followed by deprotection. wisc.edu The final product can then be isolated as an ammonium salt.
Design and Synthesis of PSI-7411 Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies
To explore the structure-activity relationships (SAR) of PSI-7411 and to optimize its biological activity, various analogues and derivatives have been designed and synthesized. These modifications typically focus on three main parts of the molecule: the nucleobase, the ribose sugar, and the phosphoramidate moiety.
Nucleobase Modifications: Analogues with modified pyrimidine or purine (B94841) bases have been synthesized. For example, replacing the uracil (B121893) base with cytosine, or introducing substituents on the pyrimidine ring can significantly impact the compound's potency and selectivity. nih.govnih.gov
Ribose Sugar Modifications: Modifications at the 2'-position of the sugar ring are particularly important. The presence of the 2'-fluoro and 2'-C-methyl groups is a key feature of this class of inhibitors. nih.gov Altering the stereochemistry at the 2'-position or introducing different substituents can lead to a loss of activity. Modifications at other positions of the sugar ring have also been explored.
The following table provides examples of modifications and their general impact on activity based on studies of related compounds.
| Modified Moiety | Example of Modification | General Impact on Activity | Reference |
| Nucleobase | Replacement of Uracil with Cytosine | Can alter potency and selectivity | nih.gov |
| Ribose Sugar (2'-position) | Alteration of stereochemistry from (R) to (S) | Significant loss of activity | nih.gov |
| Phosphoramidate (Amino Acid) | Variation of the amino acid ester | Affects metabolic activation and cell permeability | asm.org |
| Phosphoramidate (Phenol) | Substitution on the phenyl ring | Modulates stability and release of the active form | nih.gov |
Chromatographic and Purification Techniques for Research-Grade Material Synthesis
The synthesis of research-grade PSI-7411 ammonium salt requires rigorous purification to remove impurities, unreacted starting materials, and diastereomers. High-performance liquid chromatography (HPLC) is the primary technique used for the purification of the final compound and key intermediates. wiley.comthermofisher.com
Preparative HPLC: Preparative HPLC is employed to separate the desired product from complex reaction mixtures on a larger scale. warwick.ac.uk Reversed-phase HPLC with C18 columns is commonly used, with mobile phases typically consisting of acetonitrile (B52724) and water gradients, often with additives like trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. wiley.com The separation of the phosphoramidate diastereomers is a particularly challenging step that often requires specialized chiral stationary phases or careful optimization of the chromatographic conditions.
Analytical HPLC: Analytical HPLC is used to assess the purity of the fractions collected from preparative HPLC and to determine the final purity of the research-grade material. wiley.com High-resolution analytical columns are used to ensure the detection of even minor impurities.
Crystallization: Crystallization is another important purification technique, particularly for the final ammonium salt. e3s-conferences.org After chromatographic purification, the product can be crystallized from a suitable solvent system to obtain a highly pure, crystalline solid. google.com This process not only improves purity but also provides a stable solid form of the compound. The crystallization conditions, including solvent, temperature, and concentration, need to be carefully controlled to obtain crystals of the desired quality. e3s-conferences.orgresearchgate.net The formation of ammonium salt can influence the crystallization behavior. researchgate.net
The table below outlines the common purification techniques used in the synthesis of PSI-7411 and related compounds.
| Technique | Purpose | Key Considerations |
| Preparative HPLC | Large-scale purification of intermediates and final product | Column packing (e.g., C18), mobile phase composition, gradient optimization, diastereomer separation |
| Analytical HPLC | Purity assessment of collected fractions and final product | High-resolution columns, sensitive detection methods (e.g., UV, MS) |
| Crystallization | Final purification and isolation of the ammonium salt | Solvent selection, temperature control, control of supersaturation |
Intracellular Metabolism and Biochemical Activation Pathways
Overview of Prodrug Activation to PSI-7411 Monophosphate
The journey to the active antiviral agent begins with a phosphoramidate (B1195095) prodrug, such as PSI-7851 (a diastereomeric mixture of PSI-7976 and PSI-7977, the latter also known as Sofosbuvir), which is designed to efficiently penetrate hepatocytes. nih.govnih.gov Once inside the cell, the prodrug undergoes a series of enzymatic transformations to ultimately yield the active 5'-triphosphate metabolite, PSI-7409. The initial phase of this activation cascade is the conversion of the parent prodrug into the key intermediate, PSI-7411, which is the 5'-monophosphate form. nih.govwisc.edu This process involves two main enzymatic steps: the hydrolysis of a carboxyl ester moiety, followed by the cleavage of an amino acid phosphoramidate bond. nih.govresearchgate.net This intricate pathway ensures that the highly charged nucleotide monophosphate is generated directly within the target cell, bypassing the challenge of transporting charged molecules across the cell membrane.
Enzymatic Hydrolysis by Specific Carboxyl Esterases (e.g., Cathepsin A, Carboxylesterase 1) in Preclinical Models
The first metabolic step is the hydrolysis of the prodrug's carboxyl ester linkage. nih.govwisc.edu This reaction is primarily catalyzed by two key human hydrolases: Cathepsin A (CatA), a lysosomal serine protease, and Carboxylesterase 1 (CES1), a major hepatic esterase. nih.govresearchgate.net The activity of these enzymes leads to the formation of an unstable intermediate which then spontaneously eliminates phenol (B47542), yielding a common alaninyl phosphate (B84403) metabolite for both diastereoisomers, known as PSI-352707. nih.gov
Studies in preclinical models have shown that the relative contribution of CatA and CES1 can vary depending on the cell type. In primary human hepatocytes, both CatA and CES1 are expressed and contribute to the hydrolysis of the prodrug. nih.gov However, in other cell lines, such as the HCV replicon clone A cells, CES1 expression is undetectable, and CatA is primarily responsible for this initial activation step. nih.govwisc.edu
| Enzyme | Function in Prodrug Activation | Primary Cellular Location |
| Cathepsin A (CatA) | Catalyzes the hydrolysis of the prodrug's carboxyl ester. | Lysosome |
| Carboxylesterase 1 (CES1) | Catalyzes the hydrolysis of the prodrug's carboxyl ester. | Endoplasmic Reticulum |
Sequential Phosphorylation of PSI-7411 to Active Triphosphate Metabolite
Once formed, PSI-7411 serves as the substrate for cellular kinases, which sequentially phosphorylate it to its diphosphate (B83284) and ultimately its active triphosphate form. nih.govwisc.edu This phosphorylation cascade is essential for the compound to mimic natural nucleotides and effectively inhibit viral RNA polymerase. researchgate.net
The first phosphorylation step, the conversion of the monophosphate PSI-7411 to the diphosphate PSI-7410, is mediated by the human UMP-CMP kinase (UMP-CMPK). nih.govnih.govwisc.edu This enzyme plays a crucial role in cellular pyrimidine (B1678525) metabolism, catalyzing the phosphorylation of UMP and CMP to their corresponding diphosphates. nih.gov Its ability to recognize and phosphorylate PSI-7411 is a vital link in the activation pathway. nih.gov
The final and definitive activation step is the phosphorylation of the diphosphate metabolite PSI-7410 to the active triphosphate form, PSI-7409. This reaction is catalyzed by nucleoside diphosphate kinases (NDPKs). nih.govnih.govwisc.edu NDPKs are enzymes with broad substrate specificity that maintain the intracellular pool of nucleoside triphosphates. The resulting triphosphate analog, PSI-7409, is the pharmacologically active molecule that acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase. nih.govresearchgate.net
Comparative Analysis of Metabolic Pathways Across Diverse Cell Lines and Tissue Models
The efficiency of the metabolic activation of PSI-7411 precursors can differ significantly across various biological systems. These variations are often attributable to differential expression levels of the requisite activating enzymes. researchgate.net
For instance, a comparative study between HCV replicon clone A cells and primary human hepatocytes revealed marked differences in metabolite formation. Following treatment with the parent prodrug, the concentrations of PSI-7411 and its subsequent phosphorylated forms were substantially higher in primary human hepatocytes than in clone A cells, reflecting the different enzymatic capacities of these systems. wisc.edu
Metabolite Concentrations (µM) in Different Cell Models After 5 µM Prodrug Incubation
| Time (h) | Cell Type | PSI-352707 (µM) | PSI-7411 (µM) | PSI-7410 (µM) | PSI-7409 (µM) |
|---|---|---|---|---|---|
| 24 | Clone A Cells | ~1.0 | ~3.0 | ~7.0 | ~25.0 |
| 24 | Primary Human Hepatocytes | ~5.0 | ~69.0 | ~50.0 | ~110.0 |
Data adapted from Murakami et al., 2010. wisc.edu
Furthermore, species-specific differences have been observed. Following a pulse of sofosbuvir, primary human hepatocytes were found to produce approximately three-fold higher levels of the active triphosphate metabolite (PSI-7409) compared to monkey hepatocytes. researchgate.net Additionally, conditions such as non-alcoholic fatty liver disease (NAFLD) may impair the metabolic activation process. In a rat model of NAFLD, the expression of UMP-CMPK was significantly reduced, suggesting a potential impairment in the conversion of PSI-7411 to its active forms. nih.gov These findings highlight the importance of the cellular and tissue context in determining the metabolic fate and ultimate efficacy of this class of prodrugs.
Molecular Mechanisms of Target Interaction and Enzyme Inhibition
Interaction of PSI-7409 (Active Triphosphate) with Viral RNA-Dependent RNA Polymerases (RdRp)
PSI-7409 functions as a competitive inhibitor of the natural uridine (B1682114) triphosphate (UTP) nucleotide. Its primary target is the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of the viral RNA genome. The NS5B protein of the Hepatitis C virus (HCV) is a well-characterized target of PSI-7409. patsnap.comwikipedia.orgnih.gov As a uridine nucleotide analog, PSI-7409 mimics the structure of UTP and is recognized by the viral polymerase as a substrate for incorporation into the nascent RNA strand. researchgate.net
The interaction of PSI-7409 is not limited to HCV NS5B. Studies have shown its inhibitory activity against the RdRp of other viruses, such as the Kyasanur Forest Disease Virus (KFDV), a member of the Flaviviridae family. biorxiv.org The active site of RdRps is highly conserved across many viral families, which accounts for the potential broad-spectrum activity of nucleotide analogs like PSI-7409. biorxiv.org For instance, the active triphosphate form of sofosbuvir has been shown to be incorporated into the RNA by the SARS-CoV-2 RdRp. researchgate.net
Mechanistic Principles of RNA Synthesis Inhibition
The inhibitory effect of PSI-7409 on viral RNA synthesis is primarily achieved through a mechanism known as "non-obligate chain termination". nih.gov Once the viral RdRp incorporates PSI-7409 into the growing RNA chain, its chemical structure prevents the addition of the next incoming nucleotide, effectively halting further elongation of the RNA strand. patsnap.comresearchgate.net
This termination is a direct consequence of the modifications at the 2' position of the ribose sugar in PSI-7409. Specifically, the presence of a 2'-fluoro and a 2'-C-methyl group creates a steric hindrance within the active site of the polymerase. researchgate.netresearchgate.net This steric clash physically blocks the proper positioning and subsequent nucleophilic attack of the incoming nucleoside triphosphate, thereby preventing the formation of the next phosphodiester bond and terminating the replication of the viral RNA. researchgate.net This disruption of viral genome replication is the cornerstone of the compound's antiviral effect. patsnap.com
Structural Basis of Enzyme Binding and Conformational Dynamics
The binding of PSI-7409 to the active site of viral RdRps is guided by specific molecular interactions. The canonical structure of the RdRp from the Flaviviridae family, for example, features a "right hand" shape with fingers, palm, and thumb subdomains that enclose the active site. biorxiv.org This active site contains channels for the template RNA and incoming nucleoside triphosphates (NTPs). biorxiv.org
X-ray crystallography studies of the HCV NS5B polymerase in complex with sofosbuvir have provided critical insights into the binding mode of its active triphosphate form, PSI-7409. biorxiv.org A key interaction involves the Asn291 residue of HCV NS5B, which forms a hydrogen bond with the 2'-fluoro group of the incorporated sofosbuvir. biorxiv.org This interaction is crucial for the proper positioning of the inhibitor within the active site, leading to chain termination. biorxiv.org
The binding of a nucleotide, whether natural or an analog like PSI-7409, induces conformational changes in the RdRp. Upon substrate binding, the polymerase transitions from an "open" to a "closed" conformation, which is necessary for catalysis. While specific structural data on the conformational dynamics induced solely by PSI-7409 are intricate, it is understood that the polymerase must accommodate the analog in its active site. The inability to complete the catalytic cycle after incorporation of PSI-7409 is a result of the steric constraints imposed by the inhibitor's structure, which prevent the enzyme from transitioning to a state that allows for the binding of the next NTP.
Kinetic Characterization of PSI-7409 Binding to Polymerase Active Sites
The inhibitory potency of PSI-7409 against various viral RdRps has been quantified through kinetic studies. The half-maximal inhibitory concentration (IC50) is a common measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. For PSI-7409, IC50 values have been determined for the NS5B polymerases from different HCV genotypes, demonstrating its pan-genotypic activity. medchemexpress.com
| HCV Genotype | NS5B Polymerase IC50 for PSI-7409 (μM) |
| 1b | 1.6 |
| 2a | 2.8 |
| 3a | 0.7 |
| 4a | 2.6 |
Data sourced from MedchemExpress medchemexpress.com
Furthermore, the inhibitory activity of PSI-7409 and its parent compound, sofosbuvir, has been evaluated against the RdRp of the Kyasanur Forest Disease Virus (KFDV).
| Compound | KFDV NS5 RdRp IC50 (μM) |
| Sofosbuvir | 3.89 |
| Sofosbuvir triphosphate (PSI-7409) | 3.45 ± 0.012 |
Data sourced from bioRxiv biorxiv.org
Pre-steady-state kinetic analysis of the HCV NS5B polymerase has provided insights into the rates of nucleotide incorporation. For the natural substrate CTP, the apparent dissociation constant (Kd) was determined to be 39 ± 3 μM, and the maximal incorporation rate (kpol) was 16 ± 1 s−1. nih.gov While specific pre-steady-state kinetic parameters for PSI-7409 are not detailed in the provided search results, it is understood that as a competitive inhibitor, it would have its own set of binding and incorporation kinetics that compete with the natural nucleotides.
It is noteworthy that PSI-7409 is a weak inhibitor of human DNA polymerase α and does not significantly inhibit DNA polymerase β or γ, indicating a degree of selectivity for viral polymerases. medchemexpress.com
Preclinical Pharmacological Investigations and Metabolic Profiling
In Vitro Cellular Metabolism Studies of PSI-7411 and Related Prodrugs
In vitro studies using cell-based systems are fundamental to characterizing the intracellular fate of a drug. For PSI-7411, these studies have been instrumental in quantifying the accumulation of its metabolites within liver cells and identifying key steps in its bioactivation.
Hepatitis C virus (HCV) replicon systems, which are cell lines that can autonomously replicate HCV RNA, provide a valuable tool for studying the intracellular metabolism of anti-HCV agents in a relevant cellular context. Studies utilizing a phosphoramidate (B1195095) prodrug of PSI-7411, PSI-7851, have provided quantitative insights into the formation and accumulation of PSI-7411 and its subsequent phosphorylated metabolites.
In clone A HCV replicon cells, incubation with radiolabeled PSI-7851 led to a gradual increase in the intracellular concentration of the active triphosphate metabolite, PSI-7409, reaching a maximum of approximately 25 µM over 48 hours. wisc.edu The precursor metabolites, PSI-7411 (the monophosphate) and PSI-7410 (the diphosphate), also accumulated, with concentrations reaching approximately 3 µM and 9 µM, respectively, over the same period. wisc.edu
Interestingly, the metabolic activation profile was significantly more rapid and extensive in primary human hepatocytes. In these cells, the active triphosphate, PSI-7409, reached a maximum intracellular concentration of approximately 100 µM within just 4 hours and maintained this level for 48 hours. wisc.edu The peak concentrations of PSI-7411 and PSI-7410 in primary human hepatocytes were observed at 24 hours (69 µM) and 4 hours (65 µM), respectively. wisc.edu These findings highlight the robust capacity of primary liver cells to activate this class of nucleotide prodrugs.
| Metabolite | Cell System | Maximum Concentration (µM) | Time to Maximum Concentration (hours) |
|---|---|---|---|
| PSI-7409 (Triphosphate) | Clone A HCV Replicon Cells | ~25 | 48 |
| PSI-7411 (Monophosphate) | Clone A HCV Replicon Cells | ~3 | 48 |
| PSI-7410 (Diphosphate) | Clone A HCV Replicon Cells | ~9 | 48 |
| PSI-7409 (Triphosphate) | Primary Human Hepatocytes | ~100 | 4 |
| PSI-7411 (Monophosphate) | Primary Human Hepatocytes | 69 | 24 |
| PSI-7410 (Diphosphate) | Primary Human Hepatocytes | 65 | 4 |
Ex Vivo and In Vivo Preclinical Model Studies for Metabolic Disposition
To understand how the in vitro findings translate to a whole-organism system, ex vivo and in vivo studies in preclinical animal models are essential. These studies provide critical information on the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites.
Comparative pharmacokinetic studies of sofosbuvir, a prodrug of PSI-7411, have been conducted in mice, rats, hamsters, dogs, and monkeys to identify a suitable animal model that can predict human liver exposure. nih.gov Due to the complex first-pass metabolism of sofosbuvir, where the phosphate (B84403) metabolites are retained within hepatocytes, plasma levels are not directly indicative of the concentration of the active triphosphate in the liver. massbio.org
Research has shown that at human-equivalent doses, the hepatic concentrations of the active triphosphate metabolite (GS-461203, also known as PSI-7409) in dogs and a PXB-mouse model (a mouse with a highly humanized liver) were comparable to those observed in human livers. nih.govmassbio.org In these specific preclinical models, high and sustained levels of the active triphosphate were observed both in primary hepatocytes in vitro and in the liver in vivo. nih.gov In contrast, other preclinical species may exhibit different metabolic profiles. For instance, in vitro studies with primary hepatocytes showed that human hepatocytes formed approximately three-fold higher levels of the active triphosphate compared to monkey hepatocytes after a two-hour incubation with sofosbuvir. researchgate.net
These species-specific differences in metabolic disposition underscore the importance of selecting appropriate preclinical models for accurately predicting the hepatic loading and subsequent pharmacological activity of nucleotide prodrugs that are metabolized to PSI-7411.
| Preclinical Model | Relevance to Human Hepatic Metabolism of PSI-7411 Prodrugs |
|---|---|
| Dog | Hepatic concentrations of the active triphosphate metabolite are comparable to human liver concentrations at equivalent doses. |
| PXB-Mouse (Humanized Liver) | Generates similar results to primary human hepatocytes in vitro for the formation of the active triphosphate. In vivo hepatic concentrations of the active triphosphate are also comparable to human levels. |
| Monkey | In vitro studies suggest a lower formation of the active triphosphate in hepatocytes compared to humans. |
| Mouse (Standard) | Intracellular half-life of the active triphosphate is significantly shorter than in the PXB-mouse model. |
| Rat | Investigated for pharmacokinetic profiling, but may not fully recapitulate human hepatic exposure. |
| Hamster | Investigated for pharmacokinetic profiling, but may not fully recapitulate human hepatic exposure. |
Enzyme Expression and Activity Profiling in Preclinical Species Relevant to PSI-7411 Metabolism
The observed species differences in the metabolic disposition of PSI-7411 prodrugs can often be attributed to variations in the expression and activity of the metabolizing enzymes. The metabolic activation of sofosbuvir to PSI-7411 and ultimately to the active triphosphate involves several key enzymes: Cathepsin A (CatA), Carboxylesterase 1 (CES1), Histidine triad (B1167595) nucleotide-binding protein 1 (HINT1), UMP-CMP kinase, and Nucleoside diphosphate (B83284) kinase (NDPK). nih.gov
The initial hydrolysis of the prodrug is a critical step, and the enzymes responsible, CatA and CES1, are highly expressed in the human liver. researchgate.net This high level of expression contributes to the efficient first-pass hepatic extraction of the prodrug. researchgate.net HINT1, which catalyzes the rate-limiting step, is also a key player in the metabolic cascade. The subsequent phosphorylation steps are carried out by the cellular kinases, UMP-CMP kinase and NDPK, which are generally ubiquitously expressed. nih.gov
A study investigating an experimental model of non-alcoholic fatty liver disease (NAFLD) in rats demonstrated that the expression of UMP-CMP kinase was significantly lower in the steatotic livers compared to healthy controls. nih.gov This reduction in enzyme expression was suggested to impair the activation of sofosbuvir to its active triphosphate form. nih.gov This highlights that not only species differences but also pathological conditions can influence the enzymatic machinery responsible for the metabolic activation of PSI-7411 prodrugs. The selection of preclinical species for safety and efficacy testing must therefore consider the comparative expression and activity of this entire suite of metabolic enzymes to ensure the most accurate extrapolation to humans.
Mechanisms of Resistance and Strategies for Overcoming Biochemical Hurdles in Research
Molecular Determinants of Reduced Susceptibility to Nucleotide Analogues
The primary mechanism by which viruses develop resistance to nucleotide analogues is through mutations in the active site of their RNA-dependent RNA polymerase (RdRp). This enzyme is responsible for replicating the viral genome and is the intended target of the active form of the nucleotide analogue.
In the context of Hepatitis C Virus (HCV), a well-studied model for the action of nucleotide analogues, specific amino acid substitutions in the NS5B polymerase can reduce the enzyme's affinity for the drug or enhance its ability to distinguish between the analogue and the natural nucleotide substrate. The most characterized of these mutations is the S282T substitution. This single change from serine to threonine at position 282 in the NS5B polymerase active site confers a notable reduction in susceptibility to a range of 2'-methylated nucleoside inhibitors.
While the S282T mutation is a primary driver of resistance, other substitutions have been identified in research settings that can also contribute to reduced susceptibility, often in combination with S282T. These mutations can affect the binding of the nucleotide or the conformational changes the enzyme undergoes during polymerization.
Table 1: Key Amino Acid Substitutions in HCV NS5B Polymerase Associated with Reduced Susceptibility to Nucleotide Analogues
| Mutation | Position | Effect on Susceptibility |
|---|---|---|
| S282T | Active Site | Primary resistance mutation; reduces incorporation of 2'-methylated nucleotide analogues. |
| L159F | Palm Domain | Can contribute to resistance, often in combination with S282T. |
| L320F | Thumb Domain | May impact polymerase conformation and reduce inhibitor efficiency. |
This table presents data compiled from in vitro studies of HCV replicons and polymerase assays.
It is a critical observation in virology that resistance mutations, such as S282T, often come at a biological cost to the virus. The S282T mutation, for example, can impair the polymerase's natural function, leading to reduced viral replication fitness. This trade-off helps explain why such resistance mutations are not always dominant in the wild-type viral population in the absence of drug pressure.
Rational Design Approaches to Circumvent Non-Productive Phosphorylation Pathways
For a nucleoside analogue like PSI-7411 to become active, it must be converted intracellularly into its triphosphate form. This multi-step phosphorylation process is carried out by host cell kinases. However, the initial phosphorylation step, converting the nucleoside to a nucleoside monophosphate, is often slow and inefficient, creating a significant bottleneck in the activation pathway. Furthermore, the parent nucleoside can be a substrate for other cellular enzymes, leading to non-productive metabolic pathways that degrade the compound before it can be activated.
To overcome these hurdles, medicinal chemists have employed sophisticated rational design strategies, most notably the development of phosphoramidate (B1195095) prodrugs. nih.gov This approach, often referred to as ProTide technology, involves chemically masking the monophosphate group of the nucleotide analogue. The prodrug moiety is designed to be stable outside the cell but is cleaved off by specific intracellular enzymes, such as Cathepsin A (CatA) and Histidine Triad (B1167595) Nucleotide-Binding Protein 1 (HINT1), to release the monophosphate directly inside the cell.
This strategy offers several key advantages:
Bypassing the Rate-Limiting Step: It entirely circumvents the inefficient first phosphorylation step, delivering the monophosphate directly for subsequent conversion to the active triphosphate. nih.gov
Increasing Intracellular Concentrations: By efficiently delivering the monophosphate, this approach leads to higher intracellular concentrations of the active triphosphate metabolite.
Masking Unfavorable Polarity: The prodrug moiety masks the highly polar phosphate (B84403) group, improving the compound's ability to cross the cell membrane.
Stereochemical Control: The design allows for the synthesis of a specific stereoisomer, which can be crucial as different isomers often have vastly different biological activities and metabolic fates. For instance, the diastereomer of sofosbuvir, PSI-7409, is significantly less active due to less efficient metabolic activation.
This rational design has been pivotal in the success of nucleotide analogues, transforming compounds with poor intrinsic activity into potent therapeutic agents.
Influence of Efflux Mechanisms on Intracellular PSI-7411 Accumulation in Research Models
After a drug enters a cell, its intracellular concentration is not static; it is a dynamic balance between influx, metabolic activation, and active removal from the cell via efflux pumps. These pumps are typically ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Proteins (MRPs/ABCCs), which function to protect cells by expelling foreign substances.
In research models, it has been demonstrated that these efflux transporters can recognize and export certain nucleoside and nucleotide analogues, thereby limiting their intracellular accumulation and reducing their potential efficacy. Studies using cell lines that overexpress specific transporters like P-gp or MRP2 have shown that these pumps can actively transport certain nucleotide analogues out of the cell.
The susceptibility of a compound like PSI-7411 or its metabolites to efflux is determined by its specific chemical structure. The modifications introduced by prodrug strategies can also influence whether the compound is recognized by these transporters. For example, the phosphoramidate prodrug form may not be a substrate for a particular efflux pump, but one of its intracellular metabolites might be. Understanding these interactions is crucial for predicting how a drug will behave in different cellular environments and for designing molecules that can evade this mechanism of cellular resistance.
Advanced Analytical Methodologies for Research and Metabolite Quantification
Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for PSI-7411
The development and validation of HPLC methods are fundamental for the quantitative analysis of PSI-7411 in various matrices. A robust HPLC method is essential for determining the purity of the active pharmaceutical ingredient (API) and for quantifying the compound in research samples. The process involves several key stages: method scouting, optimization, and validation. thermofisher.comwjpmr.com
Method development for PSI-7411, a polar molecule, would typically involve reversed-phase HPLC (RP-HPLC) due to its versatility and robustness. chromatographyonline.comscispace.com The selection of a suitable stationary phase, such as a C18 column, and an appropriate mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is critical for achieving adequate separation. scispace.comsemanticscholar.org The pH of the mobile phase is also a crucial parameter to control the ionization state of the analyte and improve peak shape.
Method validation is performed according to guidelines from the International Council for Harmonisation (ICH) to ensure the method is suitable for its intended purpose. chromatographyonline.com Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). chromatographyonline.comresearchgate.net
Specificity is demonstrated by the ability of the method to resolve PSI-7411 from its potential impurities and degradation products. chromatographyonline.com This is often assessed by analyzing stressed samples (e.g., exposed to acid, base, oxidation, heat, and light).
Linearity is established by analyzing a series of solutions of known concentrations and demonstrating a linear relationship between the detector response and the concentration. researchgate.net
Accuracy is the closeness of the test results to the true value and is typically determined by recovery studies. nih.govPrecision refers to the closeness of agreement between a series of measurements and is assessed at different levels (repeatability, intermediate precision). nih.gov
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. chromatographyonline.com
Below is a hypothetical data table summarizing typical HPLC method parameters and validation results for a compound like PSI-7411.
| Parameter | Value/Result |
| Chromatographic Conditions | |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 260 nm |
| Column Temperature | 30°C |
| Validation Parameters | |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL |
Application of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling
LC-MS/MS is a powerful and sensitive technique for identifying and quantifying metabolites of PSI-7411 in biological matrices. nih.gov The coupling of liquid chromatography with tandem mass spectrometry allows for the separation of complex mixtures followed by highly selective and sensitive detection. nih.gov
For metabolite profiling of PSI-7411, a nucleotide analog, the analysis would focus on identifying biotransformation products. Common metabolic pathways for such compounds include phosphorylation to form the active triphosphate, as well as deamination, oxidation, and hydrolysis of the parent molecule.
The process involves extracting the metabolites from a biological sample (e.g., plasma, urine, or cell culture), followed by separation using an appropriate LC method, similar to that described for HPLC. The eluent from the LC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for polar molecules like PSI-7411 and its metabolites. nih.gov
The mass spectrometer can be operated in full-scan mode to detect all ions within a certain mass range or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes for targeted analysis of specific metabolites. upenn.edu High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which aids in the determination of the elemental composition of unknown metabolites. thermofisher.com
A hypothetical table of potential metabolites of PSI-7411 and their characterization by LC-MS/MS is presented below.
| Metabolite | Proposed Biotransformation | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) |
| M1 | Monophosphate | [PSI-7411 + HPO₃ + H]⁺ | Fragment of PSI-7411 |
| M2 | Diphosphate (B83284) | [PSI-7411 + H₂P₂O₆ + H]⁺ | Fragment of PSI-7411 |
| M3 | Triphosphate (Active form) | [PSI-7411 + H₃P₃O₉ + H]⁺ | Fragment of PSI-7411 |
| M4 | Deaminated metabolite | [M4 + H]⁺ | Characteristic fragments |
| M5 | Oxidized metabolite | [M5 + H]⁺ | Characteristic fragments |
Radiochemical Synthesis and Application in Metabolic Tracing Studies of PSI-7411
Radiochemical synthesis involves incorporating a radioactive isotope, such as Carbon-14 (¹⁴C) or Tritium (³H), into the structure of PSI-7411. selcia.com This allows the compound to be traced in biological systems, providing valuable information about its absorption, distribution, metabolism, and excretion (ADME). researchgate.netnih.gov
The synthesis of radiolabeled PSI-7411 would require a multi-step chemical process starting from a simple radiolabeled precursor, such as [¹⁴C]cyanide or [¹⁴C]carbonate. selcia.com The position of the radiolabel within the molecule is critical and should be placed in a metabolically stable position to ensure that the radioactivity remains associated with the parent compound and its metabolites. selcia.com
Once synthesized, the radiolabeled PSI-7411 can be administered to in vitro or in vivo models. Samples are then collected at various time points and analyzed for radioactivity. Techniques such as liquid scintillation counting and accelerator mass spectrometry can be used to quantify the total radioactivity. Radio-HPLC or radio-TLC can be used to separate the parent compound from its radiolabeled metabolites.
A summary of a hypothetical radiochemical synthesis and its application is provided in the table below.
| Parameter | Description |
| Radiochemical Synthesis | |
| Isotope | Carbon-14 (¹⁴C) |
| Labeled Position | A metabolically stable position in the purine (B94841) or ribose moiety |
| Precursor | [¹⁴C]-labeled starting material |
| Radiochemical Purity | > 98% |
| Specific Activity | e.g., 50-60 mCi/mmol |
| Metabolic Tracing Study | |
| Model | In vitro (e.g., human liver microsomes) or in vivo (e.g., rodent model) |
| Analysis | Quantification of total radioactivity, metabolite profiling by radio-HPLC |
| Outcome | Determination of metabolic pathways and rates of elimination |
Spectroscopic Techniques for Structural Elucidation and Purity Assessment in Research Contexts
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of PSI-7411. The primary methods used include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of PSI-7411. ¹H NMR and ¹³C NMR are used to identify the hydrogen and carbon framework of the molecule. 2D NMR techniques, such as COSY, HSQC, and HMBC, are employed to establish the connectivity between different atoms. NMR is also a powerful tool for determining the purity of a sample by comparing the integral of the analyte signals to those of a known internal standard.
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of PSI-7411. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and obtain structural information based on the fragmentation pattern. researchgate.net
Infrared (IR) Spectroscopy provides information about the functional groups present in the PSI-7411 molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.
A table summarizing the expected spectroscopic data for a compound like PSI-7411 is presented below.
| Spectroscopic Technique | Information Obtained |
| ¹H NMR | Chemical shifts and coupling constants of protons, providing information on the electronic environment and connectivity of hydrogen atoms. |
| ¹³C NMR | Chemical shifts of carbon atoms, identifying the carbon skeleton. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition from the molecular ion peak. Structural information from fragmentation patterns in MS/MS. |
| Infrared (IR) Spectroscopy | Presence of functional groups such as N-H, O-H, C=O, and P-O bonds based on their characteristic absorption frequencies. |
Research Gaps and Future Directions in Psi 7411 Ammonium Salt Studies
Uncharted Metabolic Pathways and Unidentified Enzyme Interactions
The metabolic activation of sofosbuvir is a multi-step intracellular process. The prodrug is first hydrolyzed by human cathepsin A (CatA) and carboxylesterase 1 (CES1) to an intermediate metabolite. nih.govnih.gov This is followed by the removal of a phosphoramidate (B1195095) moiety by histidine triad (B1167595) nucleotide-binding protein 1 (HINT1), yielding the monophosphate form of the active nucleoside analogue. nih.govresearchgate.net Subsequent phosphorylations by cellular kinases, specifically uridine (B1682114) monophosphate–cytidine monophosphate kinase (UMP-CMPK) and nucleoside diphosphate (B83284) kinase (NDPK), generate the pharmacologically active triphosphate analogue, GS-461203. nih.gov This active metabolite mimics the natural nucleotide substrate of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, and its incorporation into the nascent viral RNA chain leads to termination of replication. patsnap.comnih.gov
The primary inactive metabolite, GS-331007 (also known as PSI-6206), is formed through the dephosphorylation of the active triphosphate, GS-461203. nih.govnih.gov While this primary pathway is well-documented, the potential for further metabolism of GS-331007, the nucleoside analogue corresponding to PSI-7411, remains an area with uncharted territory. The enzymes responsible for the catabolism and clearance of this metabolite are not fully characterized. Future research should aim to identify any additional metabolic transformations of GS-331007 and the specific enzymes involved. This could include investigations into phase II conjugation reactions or other enzymatic modifications that might influence its pharmacokinetic profile and potential for cellular accumulation or unforeseen biological activities.
Key Enzymes in Sofosbuvir Activation:
| Enzyme | Role in Metabolism |
| Cathepsin A (CatA) | Initial hydrolysis of the sofosbuvir prodrug. nih.govresearchgate.net |
| Carboxylesterase 1 (CES1) | Initial hydrolysis of the sofosbuvir prodrug. nih.govnih.gov |
| Histidine Triad Nucleotide-Binding Protein 1 (HINT1) | Cleavage of the phosphoramidate moiety to form the monophosphate. nih.govresearchgate.net |
| UMP-CMP Kinase (UMP-CMPK) | Phosphorylation of the monophosphate to the diphosphate form. nih.gov |
| Nucleoside Diphosphate Kinase (NDPK) | Phosphorylation of the diphosphate to the active triphosphate form (GS-461203). nih.gov |
Exploration of PSI-7411 Analogue Activity Against Diverse Polymerases and Biochemical Targets
The success of sofosbuvir has spurred interest in the development of novel nucleoside and nucleotide analogues. While the primary focus has been on analogues of the parent drug, the exploration of the biological activity of PSI-7411 analogues presents a novel avenue for research. Given that PSI-7411 is the nucleoside core that is ultimately phosphorylated to the active triphosphate, modifications to this core could yield compounds with altered substrate specificities for various viral polymerases or other cellular enzymes.
Research into sofosbuvir thio-analogues has already demonstrated that modifications to the core structure can result in compounds with activity against a range of viruses beyond HCV, including Coxsackievirus B4 and herpes simplex virus type 1 (HSV-1). nih.govacs.org Future studies should systematically synthesize and screen a library of PSI-7411 analogues against a diverse panel of viral polymerases, including those from other RNA viruses, DNA viruses, and reverse transcriptases. This could lead to the discovery of broad-spectrum antiviral agents or compounds with novel mechanisms of action. Furthermore, the interaction of these analogues with host cellular polymerases and other nucleotide-binding proteins should be investigated to assess potential off-target effects and to identify new biochemical targets.
Advancements in Synthetic Chemistry for Enhanced Compound Properties
The chemical synthesis of nucleoside analogues like sofosbuvir and its metabolites is a complex undertaking, often requiring multi-step processes with careful control of stereochemistry. researchgate.net A significant challenge in the development of nucleoside-based therapeutics is achieving efficient delivery to the target cells and subsequent intracellular phosphorylation. The "Protide" technology, which utilizes a phosphoramidate prodrug approach as seen in sofosbuvir, was a major advancement in overcoming the poor bioavailability of nucleoside monophosphates. nih.govacs.org
Future advancements in synthetic chemistry will be crucial for developing next-generation nucleotide analogues with improved properties. This includes the design of novel prodrug strategies that enhance cellular uptake and intracellular conversion to the active triphosphate form. mdpi.com Research into more efficient and stereoselective synthetic routes for 2'- and 4'-modified nucleosides is ongoing and promises to facilitate the rapid generation of diverse analogue libraries for biological screening. illinois.edu The development of enzymatic and chemoenzymatic synthetic methods could also offer more sustainable and efficient alternatives to traditional chemical synthesis for producing these complex molecules. mdpi.com
Role of PSI-7411 Research in Broader Nucleoside/Nucleotide Analogue Discovery Initiatives
The study of PSI-7411 and its parent compound, sofosbuvir, has provided invaluable insights that extend far beyond the treatment of hepatitis C. This research has reinvigorated the field of nucleoside and nucleotide analogue discovery, a cornerstone of antiviral and anticancer chemotherapy. researchgate.net The success of sofosbuvir has underscored the potential of targeting viral polymerases with high fidelity and a high barrier to resistance.
Future initiatives in this field will likely build upon the lessons learned from sofosbuvir. The exploration of novel nucleobase modifications, sugar puckering constraints, and innovative prodrug moieties will continue to be a major focus. researchgate.net Techniques for tracking the incorporation of nucleotide analogues into replicating DNA are also advancing, providing powerful tools for studying cellular processes and the mechanisms of action of these drugs. nih.govnih.gov The ongoing research into PSI-7411 and its analogues will contribute to a deeper understanding of the structure-activity relationships that govern the interaction of these molecules with their biological targets, thereby informing the rational design of new and more effective therapeutic agents for a wide range of diseases.
Q & A
Basic Research Questions
Q. How can researchers experimentally classify PSI 7411 ammonium salt as acidic, basic, or neutral?
- Methodological Answer: Dissolve the salt in distilled water and measure the pH using universal indicator paper or a calibrated pH meter. Compare the observed pH to the theoretical prediction based on the parent acid and base strengths. For example, salts derived from a weak base (e.g., NH₄⁺) and strong acid (e.g., HCl) typically yield acidic solutions. Confirm results with litmus tests (red litmus turns blue for basic salts; blue litmus turns red for acidic salts) .
Q. What standardized protocols exist for synthesizing PSI 7411 ammonium salts via acid-base neutralization?
- Methodological Answer: Use controlled titration of the parent acid (e.g., HCl) with the parent base (e.g., NH₄OH) under stoichiometric conditions. Monitor the reaction endpoint with pH metrics or conductivity measurements. Isolate the salt via crystallization or vacuum filtration, and purify using recrystallization in a solvent like ethanol. Validate purity via melting point analysis and elemental composition testing .
Advanced Research Questions
Q. How can batch-to-batch variability in synthesized PSI 7411 ammonium salts be minimized for reproducible experiments?
- Methodological Answer: Implement rigorous quality control (QC) measures, including high-performance liquid chromatography (HPLC) for purity assessment, mass spectrometry for molecular weight verification, and Karl Fischer titration for moisture content. Standardize reaction parameters (temperature, stirring rate, reagent stoichiometry) and document deviations. For sensitive assays (e.g., cell-based studies), request additional QC metrics like peptide content analysis to ensure consistency .
Q. What chromatographic methods are suitable for analyzing impurities in PSI 7411 ammonium salts?
- Methodological Answer: Optimize ion-exchange chromatography with a mobile phase containing ammonium phosphate buffer (pH 10) and methanol. Use a refrigerated autosampler (4–8°C) to prevent degradation. Validate the method with spiked impurity standards (e.g., residual solvents or unreacted precursors) and ensure resolution ≥2.0 between analyte and impurity peaks .
Q. How should researchers resolve contradictions between experimental pH values and theoretical predictions for PSI 7411 ammonium salts?
- Methodological Answer: Investigate factors such as ionic strength effects, hydration states, or impurities using advanced models like the Pitzer equations for activity coefficients. Perform parallel experiments with ultra-pure water and controlled atmospheric CO₂ levels to rule out environmental interference. Cross-validate results with potentiometric titrations .
Q. What experimental strategies mitigate solubility discrepancies in PSI 7411 ammonium salts under varying conditions?
- Methodological Answer: Conduct systematic solubility studies across temperatures (4–80°C), solvent polarities (water, ethanol, DMSO), and ionic strengths. Use gravimetric analysis to quantify solubility limits. For low-solubility batches, consider sonication or co-solvents (e.g., 0.1% Tween-80) while verifying biocompatibility for downstream assays .
Safety and Stability
Q. What precautions are critical for handling hygroscopic PSI 7411 ammonium salts to prevent degradation?
- Methodological Answer: Store the salt in a desiccator with silica gel or under inert gas (N₂/Ar). Use moisture-resistant packaging for long-term storage. During experiments, minimize exposure to ambient humidity by working in a glovebox or under dry nitrogen flow. Monitor degradation via periodic FTIR spectroscopy to detect hydrolysis products .
Experimental Design and Optimization
Q. How can cross-linking studies with PSI 7411 ammonium salts be designed to evaluate structural modifications?
- Methodological Answer: React the salt with glutaraldehyde or other bifunctional cross-linkers at varying molar ratios (1:1 to 1:10). Characterize cross-linked products using dynamic light scattering (DLS) for particle size and FTIR for bond formation. Optimize reaction time and temperature via kinetic studies .
Data Interpretation and Validation
Q. What statistical approaches are recommended for validating this compound characterization data?
- Methodological Answer: Apply multivariate analysis (e.g., PCA) to correlate spectral data (NMR, IR) with batch properties. Use Student’s t-test or ANOVA to assess significance in pH or solubility variations between batches. Report confidence intervals (95%) for replicated measurements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
